

A Comparative Study of DalPhos Ligand Generations in Catalysis

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Compound of Interest

Compound Name: PAd-DalPhos

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A comprehensive guide for researchers, scientists, and drug development professionals on the evolution and comparative performance of DalPhos ligands in cross-coupling reactions.

The DalPhos (Dalhousie Phosphine) family of ligands has emerged as a powerful class of ancillary ligands in transition metal catalysis, particularly in palladium- and nickel-catalyzed cross-coupling reactions for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. Developed by the Stradiotto group at Dalhousie University, these ligands have undergone significant evolution, leading to multiple "generations," each with improved reactivity, scope, and applicability. This guide provides an objective comparison of the different generations of DalPhos ligands, supported by experimental data, to assist researchers in selecting the optimal ligand for their specific synthetic needs.

The Evolution of DalPhos Ligands

The development of DalPhos ligands has been driven by the need for more efficient and versatile catalysts for challenging cross-coupling reactions. The core structure of these ligands typically features a phosphine donor and another heteroatom donor, creating a chelating scaffold that enhances the stability and reactivity of the metal center.

First Generation: Me-DalPhos and Mor-DalPhos

The initial generation of DalPhos ligands, including Me-DalPhos and Mor-DalPhos, are air-stable P,N-ligands that proved highly effective in palladium-catalyzed C-N and C-C bond formation.^[1] These ligands contain a bulky di(1-adamantyl)phosphino group, which is a key

feature contributing to their high catalytic activity.^[1] Mor-DalPhos, in particular, demonstrated enhanced reactivity compared to Me-DalPhos, enabling challenging reactions such as the monoarylation of ammonia and hydrazine at room temperature.^[1]

Second Generation: Cage Phosphine-Based DalPhos Ligands for Nickel Catalysis

Recognizing the potential of more earth-abundant nickel as a catalyst, the Stradiotto group developed a second generation of DalPhos ligands based on a cage phosphine (CgP) scaffold.^{[2][3]} This family includes **PAd-DalPhos**, **CyPAd-DalPhos**, and **PhPAd-DalPhos**, which have shown exceptional performance in a wide range of nickel-catalyzed cross-coupling reactions.^[2] These ligands offer a broad substrate scope, especially for reactions involving challenging (hetero)aryl chlorides and phenol-derived electrophiles.^{[2][4]}

Comparative Performance Data

The following tables summarize the performance of different DalPhos ligand generations in representative Buchwald-Hartwig amination and C-O cross-coupling reactions. The data is compiled from various literature sources to provide a direct comparison under similar conditions where available.

Table 1: Palladium-Catalyzed Monoarylation of Ammonia with Aryl Chlorides

Ligand	Aryl Chloride	Base	Temp (°C)	Time (h)	Yield (%)	Reference
Me-DalPhos	4-Chlorotoluene	NaOtBu	80	18	75	^[1]
Mor-DalPhos	4-Chlorotoluene	NaOtBu	RT	4	98	^[1]

Table 2: Nickel-Catalyzed Monoarylation of Ammonia with 4-Chlorobiphenyl

Ligand	Precatalyst	Base	Temp (°C)	Time (h)	Yield (%)	Reference
PAd-DalPhos	Ni(COD) ₂	NaOtBu	110	18	95	[3]
CyPAd-DalPhos	Ni(COD) ₂	NaOtBu	110	18	60	[3]
PhPAd-DalPhos	Ni(COD) ₂	NaOtBu	110	18	45	[3]

Table 3: Nickel-Catalyzed C-O Cross-Coupling of Phenol with 4-Chloroquinoline

Ligand	Precatalyst	Base	Temp (°C)	Time (h)	Yield (%)	Reference
PAd-DalPhos	Ni(COD) ₂	K ₃ PO ₄	110	18	70	[2]
CyPAd-DalPhos	Ni(COD) ₂	K ₃ PO ₄	110	18	85	[2]
PhPAd-DalPhos	Ni(COD) ₂	K ₃ PO ₄	110	18	92	[2]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the synthesis of a DalPhos ligand and its application in a catalytic reaction.

Synthesis of Mor-DalPhos

A detailed, multi-step synthesis of Mor-DalPhos is outlined in the literature. A general representation of the synthetic workflow is provided in the diagram below. The process typically involves the initial coupling of 2-bromoiodobenzene with morpholine, followed by a lithium-halogen exchange and subsequent reaction with di(1-adamantyl)phosphine chloride.

General Procedure for Buchwald-Hartwig Amination using Mor-DalPhos

The following is a general protocol for the palladium-catalyzed amination of an aryl chloride with an amine using Mor-DalPhos.^[1]

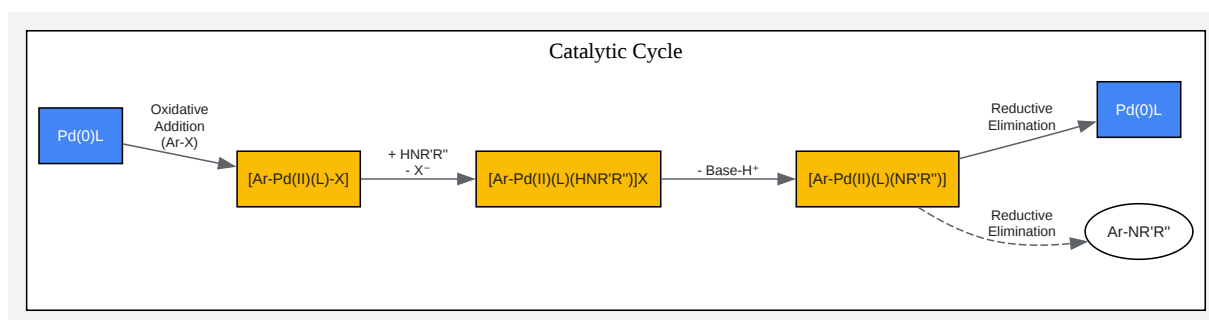
- Reagents and Equipment:
 - $[\text{Pd}(\text{cinnamyl})\text{Cl}]_2$ (palladium precatalyst)
 - Mor-DalPhos (ligand)
 - Aryl chloride (substrate)
 - Amine (coupling partner)
 - Sodium tert-butoxide (NaOtBu) (base)
 - Toluene (solvent, anhydrous)
 - Schlenk tube or glovebox for inert atmosphere
- Procedure:
 - In an inert atmosphere glovebox, a Schlenk tube is charged with $[\text{Pd}(\text{cinnamyl})\text{Cl}]_2$ (e.g., 1 mol %) and Mor-DalPhos (e.g., 1.2 mol %).
 - Toluene is added, and the mixture is stirred for 10 minutes.
 - The aryl chloride (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.4 equiv) are added to the reaction vessel.
 - The Schlenk tube is sealed and the reaction mixture is stirred at the desired temperature (e.g., room temperature or elevated temperature) for the specified time.
 - Reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or TLC).

- Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.
- The combined organic layers are dried over a drying agent (e.g., Na_2SO_4), filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography.

Visualizing the Catalytic Process and Ligand Synthesis

Catalytic Cycle of Buchwald-Hartwig Amination

The generally accepted mechanism for the palladium-catalyzed Buchwald-Hartwig amination involves a series of key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. The DalPhos ligand plays a crucial role in facilitating each of these steps.

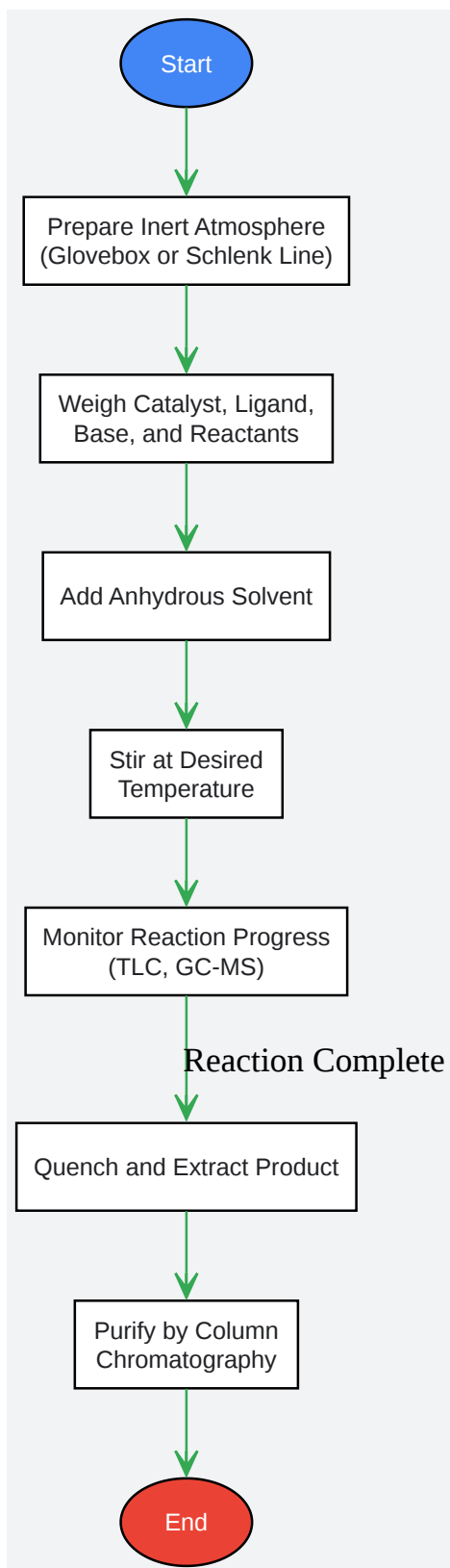


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Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow for a Typical Cross-Coupling Reaction

The following diagram illustrates a standard workflow for setting up and performing a DalPhos-catalyzed cross-coupling reaction.

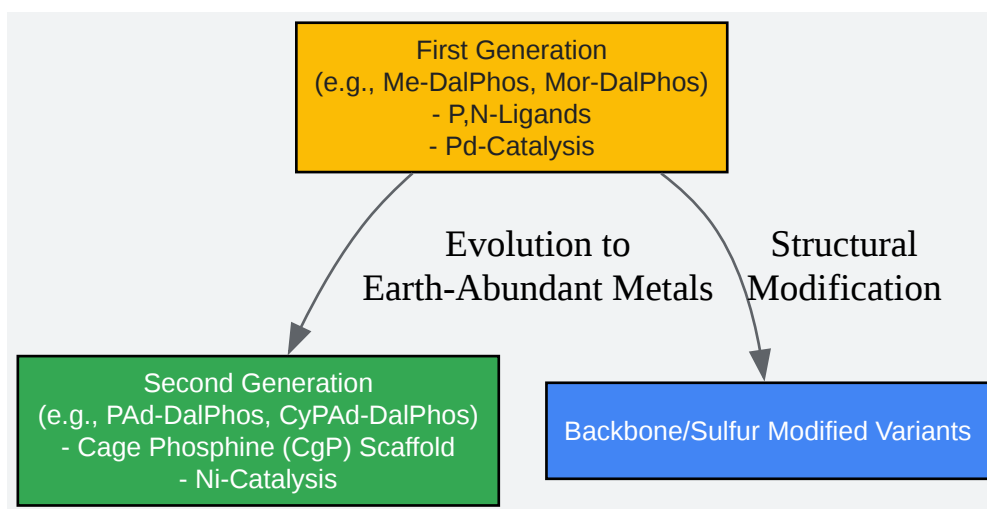


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Caption: A typical experimental workflow for a cross-coupling reaction.

Logical Relationship of DalPhos Ligand Generations

The evolution of DalPhos ligands can be visualized as a progression from the initial P,N-ligands to the more recent cage phosphine-based systems.



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Caption: The evolutionary relationship of DalPhos ligand generations.

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